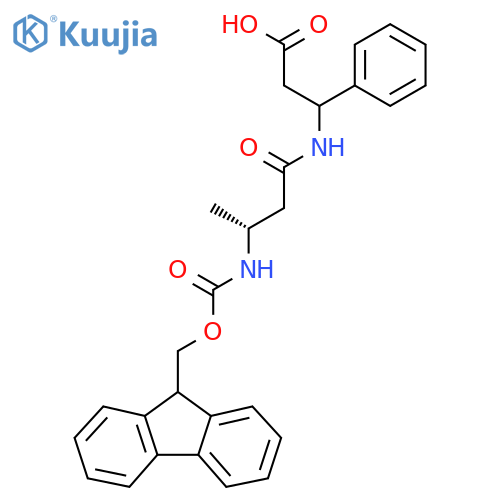

Cas no 2171447-27-9 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid

- EN300-1549273

- 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid

- 2171447-27-9

-

- インチ: 1S/C28H28N2O5/c1-18(15-26(31)30-25(16-27(32)33)19-9-3-2-4-10-19)29-28(34)35-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t18-,25?/m1/s1

- InChIKey: DWRQLSDDIRQRSX-YDONVPIESA-N

- ほほえんだ: O(C(N[C@H](C)CC(NC(C1C=CC=CC=1)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 472.19982200g/mol

- どういたいしつりょう: 472.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1549273-5.0g |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1549273-0.1g |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1549273-100mg |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1549273-5000mg |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1549273-2.5g |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1549273-10.0g |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1549273-500mg |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1549273-0.05g |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1549273-250mg |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1549273-10000mg |

3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid |

2171447-27-9 | 10000mg |

$14487.0 | 2023-09-25 |

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acidに関する追加情報

Comprehensive Overview of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid (CAS No. 2171447-27-9)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid (CAS No. 2171447-27-9) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of non-natural amino acids, which are increasingly sought after in drug discovery due to their ability to enhance peptide stability and bioactivity. Its unique structure, featuring both phenyl and butanamido moieties, makes it a valuable building block for designing peptide-based therapeutics targeting metabolic disorders and neurological conditions.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in bioconjugation techniques and the growing interest in targeted drug delivery systems. Researchers frequently search for terms like "Fmoc-amino acid applications" or "CAS 2171447-27-9 solubility", reflecting the compound's relevance in optimizing solid-phase peptide synthesis (SPPS). The chiral center (3R) in this molecule is particularly noteworthy, as it enables precise control over peptide stereochemistry—a critical factor in developing GPCR-targeting drugs.

The compound's carboxylic acid terminus allows for straightforward C-terminal modifications, addressing common queries such as "how to activate 3-phenylpropanoic acid derivatives". This feature aligns with current trends in prodrug development, where researchers explore esterase-sensitive linkers for controlled release. Additionally, its Fmoc-protecting group (highlighted in searches like "Fmoc deprotection conditions") offers compatibility with standard peptide coupling reagents such as HBTU or PyBOP.

From a structural-activity relationship perspective, the phenylpropanoic acid segment shares homology with NSAID pharmacophores, sparking investigations into dual-function peptides with anti-inflammatory properties. Laboratories focusing on peptide library construction often prioritize this compound due to its balanced lipophilicity (LogP ~2.8), which addresses recurring questions about "improving peptide membrane permeability". These characteristics make it invaluable for developing blood-brain barrier shuttle peptides—a hot topic in neurodegenerative disease research.

Quality control protocols for CAS 2171447-27-9 typically involve HPLC purity verification (>98%) and chiral HPLC analysis to ensure enantiomeric excess >99%. Such specifications respond to industry concerns about "peptide synthesis impurities" documented in recent FDA guidance for peptide drug substances. The compound's stability under nitrogen atmosphere (-20°C storage) also makes it suitable for automated peptide synthesizers—a frequently searched term among high-throughput screening facilities.

Emerging applications in peptide-drug conjugates (PDCs) have further elevated interest in this derivative. Its amino acid backbone serves as an ideal spacer for attaching payload molecules in antibody mimetics, correlating with search trends like "linker chemistry for PDCs". The meta-substituted phenyl ring provides rotational freedom that helps mitigate steric hindrance—a key consideration in peptide macrocyclization strategies gaining traction in oncology research.

In conclusion, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid represents a versatile tool for precision peptide engineering. Its structural features address multiple challenges in biopharmaceutical development, from enhancing proteolytic resistance to enabling site-specific modifications. As the field moves toward personalized peptide therapeutics, this compound's role in facilitating structure-diversification will likely expand, making it a staple in peptide research laboratories worldwide.

2171447-27-9 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-phenylpropanoic acid) 関連製品

- 351192-14-8(3,3-Difluoro-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)

- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)

- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)

- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)